1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Description
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, commonly known as BMIM, is a heterocyclic organic compound with a molecular formula of C9H8N4. It is widely used in scientific research for its diverse biological and chemical properties. BMIM is synthesized through various methods, and it has been found to possess several biochemical and physiological effects.
Scientific Research Applications
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives, including the 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes play a critical role in DNA replication and cell division, making these compounds significant for studying cancer and other diseases where DNA replication goes awry. One study highlighted the synthesis and evaluation of benzimidazole derivatives for their topoisomerase I inhibitory activity, demonstrating their potential as therapeutic agents (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Antitumor Agents
Research into benzimidazole derivatives has also uncovered their potency as antitumor agents. A particular study synthesized benzimidazole-pyrimidine conjugates and evaluated them against various cancer cell lines. These compounds exhibited marked cytotoxic activity, suggesting their utility in developing new cancer treatments (H. Abdel-Mohsen, F. Ragab, M. Ramla, Hoda I El Diwani, 2010).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and assessed for their antioxidant properties, particularly in preventing lipid peroxidation in the rat liver. These studies offer insights into the potential of benzimidazole compounds in protecting against oxidative stress-related damage and diseases (C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan, 2004).
Antimicrobial and Antifungal Activities
Several benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungals. For instance, compounds synthesized for their action against Candida species showed promising results, highlighting their potential in treating fungal infections (H. Göker, C. Kuş, D. Boykin, S. Yıldız, N. Altanlar, 2002).
Green Chemistry Approaches
The synthesis of benzimidazole derivatives has also been explored using green chemistry principles, such as multicomponent reactions under microwave irradiation in water. These methods aim to reduce the environmental impact of chemical syntheses while achieving high yields and introducing novel functionalities into the benzimidazole core (Guangmin Liu, Qingqing Shao, S. Tu, Longji Cao, Chunmei Li, Dianxiang Zhou, B. Han, 2008).
properties
IUPAC Name |
2-amino-1-methylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBVMUYALAJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161803 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
CAS RN |
141691-41-0 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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